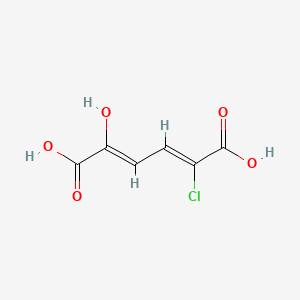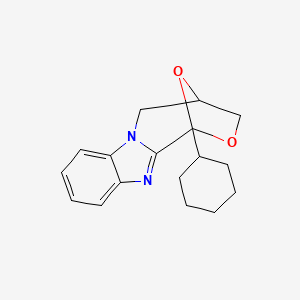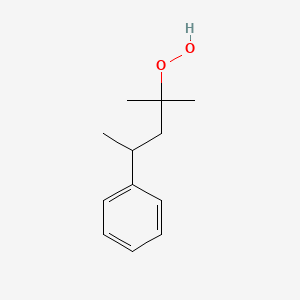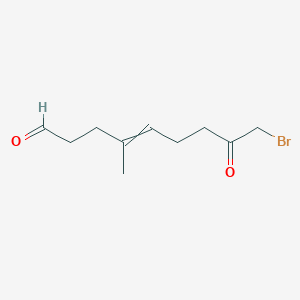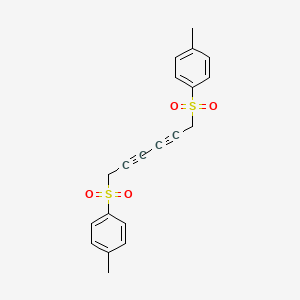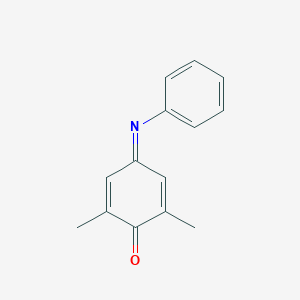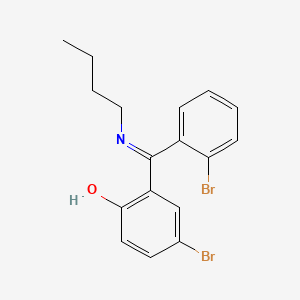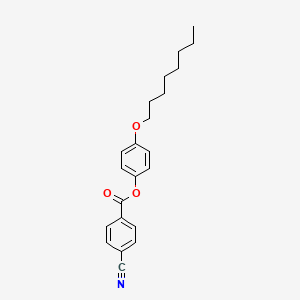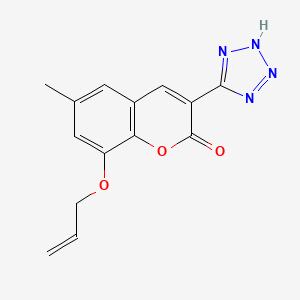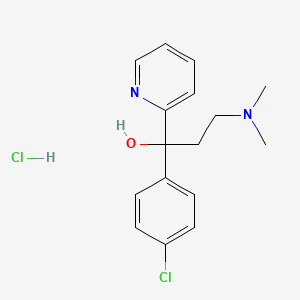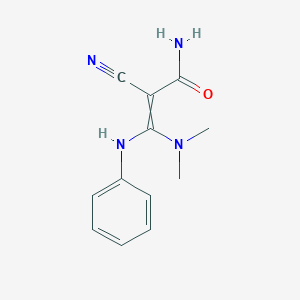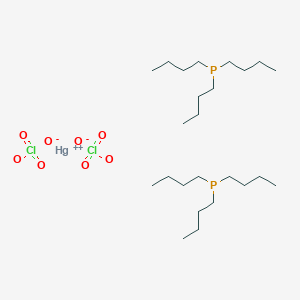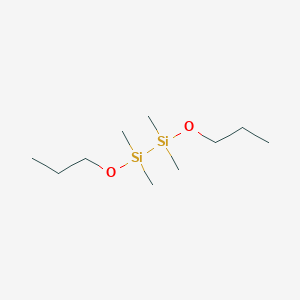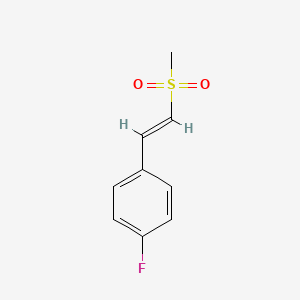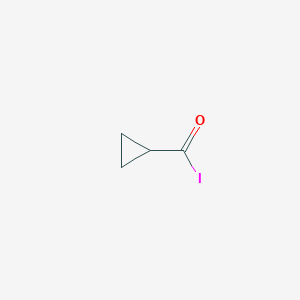
Cyclopropanecarbonyl iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarbonyl iodide is an organic compound with the molecular formula C₄H₅IO. It is a derivative of cyclopropane, a three-membered ring structure known for its high ring strain and reactivity. The presence of the carbonyl and iodide groups in this compound makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cyclopropanecarbonyl iodide can be synthesized through various methods. One common approach involves the reaction of cyclopropanecarboxylic acid with iodine and a suitable dehydrating agent such as phosphorus trichloride. The reaction typically proceeds under mild conditions, yielding this compound as the primary product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods. Industrial processes may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Cyclopropanecarbonyl iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide group can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding cyclopropanecarbonyl derivatives.
Reduction Reactions: The carbonyl group can be reduced to form cyclopropylmethanol or other reduced products.
Oxidation Reactions: The compound can be oxidized to form cyclopropanecarboxylic acid or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base such as sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed:
Substitution: Cyclopropanecarbonyl derivatives (e.g., cyclopropanecarbonyl amine).
Reduction: Cyclopropylmethanol.
Oxidation: Cyclopropanecarboxylic acid.
Aplicaciones Científicas De Investigación
Cyclopropanecarbonyl iodide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various cyclopropane derivatives, which are valuable in organic synthesis and medicinal chemistry.
Biology: Cyclopropane derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is used in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: this compound is utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mecanismo De Acción
The mechanism of action of cyclopropanecarbonyl iodide involves its reactivity due to the strained cyclopropane ring and the presence of reactive functional groups. The compound can undergo nucleophilic substitution, where the iodide group is replaced by other nucleophiles. Additionally, the carbonyl group can participate in various reactions, including reductions and oxidations, leading to the formation of different products.
Comparación Con Compuestos Similares
Cyclopropanecarbonyl iodide can be compared with other cyclopropane derivatives, such as:
Cyclopropanecarboxylic acid: Similar structure but with a carboxylic acid group instead of an iodide.
Cyclopropylmethanol: A reduced form of this compound with a hydroxyl group.
Cyclopropylamine: Contains an amine group instead of an iodide.
Uniqueness: this compound is unique due to the presence of both the carbonyl and iodide groups, which confer distinct reactivity and synthetic utility. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.
Propiedades
Número CAS |
79929-34-3 |
|---|---|
Fórmula molecular |
C4H5IO |
Peso molecular |
195.99 g/mol |
Nombre IUPAC |
cyclopropanecarbonyl iodide |
InChI |
InChI=1S/C4H5IO/c5-4(6)3-1-2-3/h3H,1-2H2 |
Clave InChI |
VLDNBNFNOHDMHH-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C(=O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


